molecular formula C9H17NO B1626854 2-Ethylhexyl isocyanate CAS No. 20392-34-1

2-Ethylhexyl isocyanate

Cat. No.: B1626854
CAS No.: 20392-34-1
M. Wt: 155.24 g/mol
InChI Key: BHDCTKUOBUNTTP-UHFFFAOYSA-N
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Description

2-Ethylhexyl isocyanate is an organic compound with the molecular formula C9H17NO. It is a member of the isocyanate family, characterized by the functional group -N=C=O. This compound is primarily used as an intermediate in the synthesis of various chemicals, including polymers and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylhexyl isocyanate can be synthesized through several methods. One common method involves the reaction of 2-ethylhexylamine with phosgene (COCl2). The reaction proceeds via the formation of a carbamoyl chloride intermediate, which then decomposes to form the isocyanate :

R-NH2+COCl2R-NH-(C=O)ClR-N=C=O+2HCl\text{R-NH}_2 + \text{COCl}_2 \rightarrow \text{R-NH-(C=O)Cl} \rightarrow \text{R-N=C=O} + 2\text{HCl} R-NH2​+COCl2​→R-NH-(C=O)Cl→R-N=C=O+2HCl

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of safer alternatives to phosgene, such as oxalyl chloride. This method reduces the hazards associated with phosgene handling .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylhexyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Water: Catalyzed by tertiary amines.

    Alcohols: Catalyzed by tertiary amines or metal salts (e.g., tin, iron, mercury).

    Amines: No specific catalyst required.

Major Products:

    Carbamates (Urethanes): Formed from reactions with alcohols.

    Substituted Ureas: Formed from reactions with amines.

Scientific Research Applications

2-Ethylhexyl isocyanate is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-ethylhexyl isocyanate involves its high reactivity towards nucleophiles. The isocyanate group (-N=C=O) is electrophilic, making it susceptible to attack by nucleophiles such as water, alcohols, and amines. This reactivity is crucial in its role as an intermediate in various chemical syntheses .

Comparison with Similar Compounds

  • Ethyl isocyanate
  • Phenyl isocyanate
  • Octadecyl isocyanate

Comparison: 2-Ethylhexyl isocyanate is unique due to its branched alkyl chain, which imparts specific physical and chemical properties. Compared to ethyl isocyanate, it has a higher molecular weight and boiling point, making it suitable for applications requiring higher thermal stability .

Properties

IUPAC Name

3-(isocyanatomethyl)heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-3-5-6-9(4-2)7-10-8-11/h9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDCTKUOBUNTTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30504400
Record name 3-(Isocyanatomethyl)heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20392-34-1
Record name 3-(Isocyanatomethyl)heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethylhexyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Ethylhexyl isocyanate
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2-Ethylhexyl isocyanate
Reactant of Route 3
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2-Ethylhexyl isocyanate
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Reactant of Route 4
2-Ethylhexyl isocyanate
Reactant of Route 5
2-Ethylhexyl isocyanate
Reactant of Route 6
Reactant of Route 6
2-Ethylhexyl isocyanate

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